molecular formula C10H9NO3 B8432611 1-Furfuryl-1H-pyrrole-2-carboxylic acid

1-Furfuryl-1H-pyrrole-2-carboxylic acid

Cat. No. B8432611
M. Wt: 191.18 g/mol
InChI Key: WNYFZQASBPBXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Furfuryl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Furfuryl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Furfuryl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Furfuryl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(furan-2-ylmethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13)

InChI Key

WNYFZQASBPBXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Furfurylpyrrole (2.3 g, 15.6 mMol), 15 ml of trifluoroacetic anhydride (22.35 g, 106 mmol), 50 ml of nitromethane and 25 ml anhydrous diethylether were combined in a 100 ml round bottom flask. The mixture was stirred overnight under positive argon. The reaction was heated and the excess solvents distilled off. The mixture was evaporated to dryness under reduced pressure to give 3.9 g of a dark oil. The oil was distilled in a Kugel-rohr apparatus. The fraction collected at 80° C. to 90° C. at 0.2 mm Hg pressure gave 3.0 g of the colorless oil. 1-(2-furanylmethyl)-2-trifluoroacetyl-1H-pyrrole. This oil was combined with 50 ml ethylalcohol in a 100 ml round bottom flask equipped with a reflux condenser. The mixture was heated to reflux. Sodium hydroxide, 3.0 g in 15 ml of water, was added, and the reaction mixture was refluxed for 3 hours. The ethanol was distilled off and 50 ml of water was added. The mixture was cooled and acidified by addition of 5.0 g malonic acid. A precipitate formed which was collected by filtration. The solid precipitate was recrystallized from acetonitrile to give the title compound a white powder, mp =117° C. to 118° C., infrared spectrum absorption at 3400 cm-1, 1675 cm-1, 1530 cm-1, 1440 cm-1, 750 cm-1.
Name
1-(2-furanylmethyl)-2-trifluoroacetyl-1H-pyrrole
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0 (± 1) mol
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reactant
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50 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Quantity
15 mL
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Reaction Step Three

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